molecular formula C24H19Cl2N5OS B11988245 N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11988245
M. Wt: 496.4 g/mol
InChI Key: PWPXDPBTUUROAQ-MZJWZYIUSA-N
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Description

N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a dichlorophenyl group, a triazole ring, and a sulfanylacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific structural features, which confer distinct chemical and biological properties

Biological Activity

N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula: C25H21Cl2N5O2S
  • Molecular Weight: 496.4 g/mol
  • IUPAC Name: this compound

The compound features a dichlorophenyl group and a triazole ring, which are critical for its biological activity. The presence of the sulfanyl group also suggests potential interactions with various biological targets.

Synthesis

The synthesis typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide in the presence of a catalyst such as acetic acid under reflux conditions. The product is then purified through recrystallization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The compound's ability to inhibit tumor growth in xenograft models demonstrates its potential as a therapeutic agent in oncology.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and survival in cancerous tissues.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various hydrazides, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL and Candida albicans at 16 µg/mL.

Study 2: Anticancer Mechanism

In a study published in Cancer Letters, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells correlating with increased concentrations of the compound.

Research Findings Summary Table

Activity Target Effect Reference
AntimicrobialBacterial strainsMIC: 32 µg/mL (S. aureus)Journal of Antimicrobial Chemotherapy
Fungal strainsMIC: 16 µg/mL (C. albicans)Journal of Antimicrobial Chemotherapy
AnticancerMCF-7 breast cancer cellsReduced viability; increased apoptosisCancer Letters
Enzyme inhibitionSpecific kinasesDecreased cell proliferationPharmacology Reports

Properties

Molecular Formula

C24H19Cl2N5OS

Molecular Weight

496.4 g/mol

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19Cl2N5OS/c1-16-7-10-18(11-8-16)23-29-30-24(31(23)19-5-3-2-4-6-19)33-15-22(32)28-27-14-17-9-12-20(25)21(26)13-17/h2-14H,15H2,1H3,(H,28,32)/b27-14+

InChI Key

PWPXDPBTUUROAQ-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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